molecular formula C7H7BN2O2 B3184289 Imidazo[1,2-a]pyridin-7-ylboronic acid CAS No. 1092790-35-6

Imidazo[1,2-a]pyridin-7-ylboronic acid

Cat. No.: B3184289
CAS No.: 1092790-35-6
M. Wt: 161.96 g/mol
InChI Key: TUUDIUJKHVKGKV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-ylboronic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-7-ylboronic acid can be achieved through various methods, including multicomponent reactions, condensation reactions, and oxidative coupling. One common approach involves the use of a palladium-catalyzed cross-coupling reaction between an imidazo[1,2-a]pyridine derivative and a boronic acid or boronate ester . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-7-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve the use of solvents like ethanol, methanol, or acetonitrile, and may require heating or the presence of a catalyst .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of antimicrobial and anticancer activity, the compound may interfere with DNA replication or protein synthesis, leading to cell death . The boronic acid group can also form reversible covalent bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-7-ylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUDIUJKHVKGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN2C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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